2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives Benzothiophenes are heteroaromatic compounds known for their diverse biological and pharmacological properties
Properties
IUPAC Name |
2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-22-12-8-4-3-7-11(12)16(21)19-17-14(15(18)20)10-6-2-5-9-13(10)23-17/h3-4,7-8H,2,5-6,9H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYUYZNTPMMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(methylthio)benzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by agents such as phosphorus pentasulfide (P4S10) or other sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzothiophene derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: Used for breast cancer treatment with fewer side effects compared to Tamoxifen.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent.
Uniqueness
2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to its unique combination of a benzamido group and a tetrahydrobenzo[b]thiophene core, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.
Biological Activity
2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of tetrahydrobenzo[b]thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications. The unique structural features of this compound, including the methylthio and carboxamide functional groups, contribute to its biological activity.
- Molecular Formula : C18H20N2O2S2
- Molecular Weight : 360.49 g/mol
- Structural Features : The compound contains a fused benzene and thiophene ring structure, which is characteristic of tetrahydrobenzo[b]thiophenes. The presence of functional groups enhances its chemical reactivity and biological potential.
Biological Activities
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer properties. It has been evaluated for its effects on cancer cell proliferation and microtubule dynamics.
- Mechanism of Action : The compound may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is crucial for its effectiveness as a chemotherapeutic agent.
- Case Study : In vitro studies using the MDA-MB-435 breast cancer cell line revealed that the compound significantly inhibited cell proliferation with an IC50 value in the nanomolar range. Further evaluation in vivo showed promising antitumor effects in xenograft models.
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | <50 | Microtubule depolymerization |
| Control Compound | 200 | Non-specific cytotoxicity |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest it may be effective against various bacterial strains.
- Research Findings : In vitro assays have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2-(methylthio)benzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid under specific conditions.
Synthetic Route Overview
- Condensation Reaction : Combine 2-(methylthio)benzoic acid with tetrahydrobenzo[b]thiophene-3-carboxylic acid.
- Catalysis : Use phosphorus pentasulfide or other sulfurizing agents to facilitate the reaction.
- Purification : Employ chromatographic techniques to isolate the desired product.
Q & A
Q. Table 1. Comparative Antioxidant Activity of Analogs
| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) |
|---|---|---|
| Target Compound | 58.2 | 55.5 |
| 4-Methylphenyl Analog | 62.4 | 60.1 |
| Fluoro-substituted Analog | 49.8 | 48.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
